molecular formula C26H24ClN3O2S B2518388 3-(2-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 954715-37-8

3-(2-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

Katalognummer B2518388
CAS-Nummer: 954715-37-8
Molekulargewicht: 478.01
InChI-Schlüssel: LRMQLQHMEJSZJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that appears to be designed for potential pharmacological activity, given its structural complexity and the presence of multiple aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural analysis, and antimicrobial activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide involved the reaction of an acid chloride with an amine in the presence of triethylamine . Similarly, the synthesis of quinazolines as potential antimicrobial agents involved the reaction of a hydroquinazolin with hydrazine hydrate, followed by treatment with aryl isothiocyanates . These methods suggest that the synthesis of the compound would likely involve the formation of the isoxazole core, followed by successive attachment of the chlorophenyl, dihydroisoquinolinyl, and thiophenylethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For example, the crystallographic study of a benzo[b]thiophene derivative revealed a monoclinic system with specific cell parameters and space group, and the structure was stabilized by hydrogen bonds and π-π interactions . These techniques would likely reveal that the compound has a complex three-dimensional structure with potential for intermolecular interactions that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential as antimicrobial agents. For instance, novel quinazolines were tested for their reactivity against various bacterial and fungal strains, showing that structural modifications can lead to significant differences in antimicrobial activity . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and their evaluation against Mycobacterium tuberculosis demonstrated the importance of the carboxamide group in biological reactivity . This suggests that the compound may also exhibit specific reactivity patterns that could be explored for antimicrobial or other pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability under various conditions. The antimicrobial activity is often a key focus, as seen with the evaluation of oxazolyl-quinazolinones and dihydroquinoline carboxamides . These studies indicate that the compound would also be characterized by its solubility in organic solvents, stability under physiological conditions, and its potential to inhibit microbial growth.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-17-24(25(29-32-17)21-8-4-5-9-22(21)27)26(31)28-14-23(20-11-13-33-16-20)30-12-10-18-6-2-3-7-19(18)15-30/h2-9,11,13,16,23H,10,12,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMQLQHMEJSZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.